3-[3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-6-methylquinoline
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Overview
Description
3-[3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-6-methylquinoline is a complex organic compound that features a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-6-methylquinoline typically involves multi-step organic synthesis. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Attachment of the methylsulfonyl group: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride.
Formation of the quinoline core: This might involve cyclization reactions starting from an appropriate aniline derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can target the quinoline core or the bromophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dehalogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.
Biology and Medicine
In medicinal chemistry, 3-[3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-6-methylquinoline may exhibit biological activity, making it a candidate for drug development. It could potentially act as an inhibitor for certain enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-2-chloroquinoline: Similar structure but lacks the pyrazole and methylsulfonyl groups.
2-chloro-6-methylquinoline: Lacks the bromophenyl and pyrazole groups.
4,5-dihydro-1H-pyrazole derivatives: Similar pyrazole ring but different substituents.
Uniqueness
What sets 3-[3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-6-methylquinoline apart is the combination of functional groups that confer unique chemical and biological properties. The presence of the bromophenyl group, methylsulfonyl group, and the quinoline core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H17BrClN3O2S |
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Molecular Weight |
478.8 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-2-chloro-6-methylquinoline |
InChI |
InChI=1S/C20H17BrClN3O2S/c1-12-3-8-17-14(9-12)10-16(20(22)23-17)19-11-18(24-25(19)28(2,26)27)13-4-6-15(21)7-5-13/h3-10,19H,11H2,1-2H3 |
InChI Key |
KYJXWIUXZXIYRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3S(=O)(=O)C)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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